![molecular formula C6H6N6O B585575 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide CAS No. 1346604-13-4](/img/structure/B585575.png)
5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
Overview
Description
5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is a compound with the molecular formula C6 H6 N6 O and a molecular weight of 178.15 . It is an impurity reference material related to Allopurinol, a medication used to decrease high blood uric acid levels .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in the literature . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized, and their structures were confirmed by NMR and MS analysis . Another study reported the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one .Molecular Structure Analysis
The molecular structure of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide can be represented by the SMILES stringNC(=O)c1cn[nH]c1n2cnnc2
. The InChI representation is InChI=1S/C6H6N6O/c7-5(13)4-1-8-11-6(4)12-2-9-10-3-12/h1-3H,(H2,7,13)(H,8,11)
. Chemical Reactions Analysis
While specific chemical reactions involving 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide are not available, studies on similar 1,2,4-triazole derivatives have been reported .Scientific Research Applications
Impurity Profiling
This compound is significant in the impurity profiling of allopurinol, which is crucial for drug safety and efficacy. A validated RP-HPLC method has been developed for the determination of process impurities and degradation products of allopurinol, where Allopurinol Impurity C plays a key role .
Analytical Chemistry Research
In analytical chemistry, Allopurinol Impurity C is used for method development and validation studies. It helps in understanding the behavior of allopurinol under various stress conditions, such as hydrolysis, oxidation, and photolysis .
Anticancer Research
Derivatives of 1,2,4-triazole, which include the core structure of Allopurinol Impurity C, have been synthesized and evaluated as potential anticancer agents. These compounds have shown promising cytotoxic activities against various cancer cell lines .
Antimicrobial Activity Studies
The triazole and pyrazole moieties present in Allopurinol Impurity C are of interest in the synthesis of new compounds with antimicrobial properties. Research into these derivatives continues to explore their effectiveness against a range of microbial threats .
Metal-Organic Frameworks (MOFs)
The compound’s structure is useful in the synthesis of MOFs. These frameworks have a wide range of applications, including gas storage, separation, and catalysis. The triazole group in particular is a key linker in the construction of these advanced materials .
Enzyme Inhibition Studies
Allopurinol Impurity C’s structure is similar to that of molecules that inhibit certain enzymes. This makes it a valuable tool in the study of enzyme activity and the development of new drugs that target these enzymes .
Future Directions
properties
IUPAC Name |
5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O/c7-5(13)4-1-8-11-6(4)12-2-9-10-3-12/h1-3H,(H2,7,13)(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEGOYJADZSMBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)N)N2C=NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158857 | |
Record name | 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide | |
CAS RN |
1346604-13-4 | |
Record name | 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346604134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4H-1,2,4-TRIAZOL-4-YL)-1H-PYRAZOLE-4-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08NO0BP96Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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